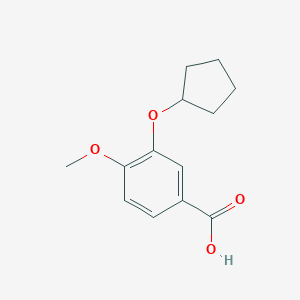

3-(Cyclopentyloxy)-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADCQWIQKYXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381386 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144036-17-9 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)-4-methoxybenzoic acid, with CAS number 144036-17-9, is a benzoic acid derivative that has garnered interest in medicinal chemistry. Its structural similarity to known selective inhibitors of phosphodiesterase IV (PDE IV) suggests its potential as a therapeutic agent, particularly in the context of inflammatory diseases such as asthma.[1] This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| CAS Number | 144036-17-9 | [2][3][4] |

| Molecular Formula | C13H16O4 | [2][3][4][5] |

| Molecular Weight | 236.26 g/mol | [2][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | rarechem al bo 1947, 3-(cyclopentyloxy)-4-methoxybezoic acid, buttpark 75\04-33 | [2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 160-164 °C | [2][5] |

| Boiling Point (Predicted) | 376.3 ± 22.0 °C | [5] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | [2][5] |

| pKa (Predicted) | 4.22 ± 0.10 | [5] |

| Storage Temperature | 2-8°C | [5] |

Biological Activity and Mechanism of Action

The primary biological target of compounds structurally related to this compound is the enzyme phosphodiesterase 4 (PDE4).[1] PDE4 is a key regulator of intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][7]

Mechanism of Action: PDE4 Inhibition

The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[7] This elevation in cAMP activates downstream signaling cascades, most notably Protein Kinase A (PKA).[8] The activation of PKA has a range of physiological effects, including the relaxation of airway smooth muscle and the suppression of inflammatory responses by modulating the function of various immune cells like T-cells, eosinophils, and neutrophils.[8]

The therapeutic potential of PDE4 inhibitors is significant for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][6][8] By inhibiting PDE4, these compounds can mitigate the underlying inflammation and bronchoconstriction characteristic of these diseases.[1][8]

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively available in the public domain, methodologies can be inferred from the synthesis of structurally similar compounds and general assays for PDE4 inhibition.

A. Synthesis of this compound

A plausible synthetic route can be adapted from methods used for similar alkoxy-substituted benzoic acids. A general multi-step synthesis is outlined below.

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic acid

-

Objective: To protect the carboxylic acid group.

-

Procedure: 3-Hydroxy-4-methoxybenzoic acid is dissolved in a suitable alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.

Step 2: O-Alkylation with Cyclopentyl Bromide

-

Objective: To introduce the cyclopentyloxy group.

-

Procedure: The methyl ester from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., potassium carbonate) and cyclopentyl bromide are added to the solution. The reaction mixture is heated to facilitate the alkylation. After completion, the product is extracted and purified.

Step 3: Saponification of the Ester

-

Objective: To deprotect the carboxylic acid group.

-

Procedure: The resulting ester from Step 2 is dissolved in a mixture of alcohol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to hydrolyze the ester. Upon completion, the reaction mixture is acidified to precipitate the final product, this compound. The solid is then filtered, washed, and dried.

B. In Vitro PDE4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against PDE4.

-

Objective: To determine the IC50 value of this compound for PDE4.

-

Materials: Recombinant human PDE4 enzyme, [3H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The PDE4 enzyme is incubated with the test compound for a specified period.

-

[3H]-cAMP is added to the mixture to initiate the enzymatic reaction.

-

The reaction is terminated, and snake venom nucleotidase is added to convert the resulting [3H]-AMP to [3H]-adenosine.

-

The mixture is passed through an ion-exchange resin to separate the charged [3H]-cAMP from the uncharged [3H]-adenosine.

-

The amount of [3H]-adenosine is quantified using liquid scintillation counting.

-

The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

-

Experimental Workflow for Synthesis

Caption: Synthetic Workflow Diagram.

Safety and Handling

Based on available safety data, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Information | Precautionary Statements |

| Hazard Symbols: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| Risk Codes: R36/37/38 (Irritating to eyes, respiratory system and skin) | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. |

Source:[2]

Conclusion

This compound is a compound of interest due to its potential as a selective PDE4 inhibitor. Its physicochemical properties are well-defined, and plausible synthetic routes and in vitro assays can be established based on existing literature for similar compounds. Further research into its biological activity, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential for inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working with this and related chemical entities.

References

- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CAS 144036-17-9 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 3-(Cyclopentyloxy)-4-methoxybenzoicacid , 97% , 144036-17-9 - CookeChem [cookechem.com]

- 6. benchchem.com [benchchem.com]

- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Structural Analysis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid: A Key Intermediate in Phosphodiesterase-4 Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclopentyloxy)-4-methoxybenzoic acid is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast. This technical guide provides a comprehensive structural analysis of this compound, detailing its physicochemical properties, a plausible synthetic route, and its connection to the inhibition of the cyclic adenosine monophosphate (cAMP) signaling pathway. Due to its status as a synthetic intermediate, publicly available, detailed experimental data such as specific spectroscopic analyses and biological activity assays for this exact molecule are limited. This guide, therefore, synthesizes available information on closely related compounds and the broader class of PDE4 inhibitors to provide a thorough and practical overview for research and development professionals.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. The introduction of a bulky cyclopentyloxy group at the C3 position and a methoxy group at the C4 position of the benzene ring significantly influences its physical and chemical characteristics. These substitutions are critical for its interaction with the active site of the PDE4 enzyme.

| Property | Value | Source |

| CAS Number | 144036-17-9 | Echemi[1] |

| Molecular Formula | C13H16O4 | Echemi[1] |

| Molecular Weight | 236.26 g/mol | Echemi[1] |

| Melting Point | 160-164°C | Echemi[1] |

| Boiling Point (Predicted) | 376.3 ± 22.0 °C | Echemi[1] |

| Flash Point | 142°C | Echemi[1] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | Echemi[1] |

| XLogP3 | 2.7148 | Echemi[1] |

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway

A logical synthetic approach involves the O-alkylation of the hydroxyl group of a vanillic acid derivative with a suitable cyclopentyl halide.

Experimental Protocol: A Representative O-Alkylation and Hydrolysis

The following is a generalized protocol based on standard organic synthesis methodologies for similar transformations.

Step 1: O-Alkylation of Methyl Vanillate

-

To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K2CO3, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2-1.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-(cyclopentyloxy)-4-methoxybenzoate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic peaks can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons (δ 6.8-7.7 ppm), methoxy protons (singlet, δ ~3.9 ppm), cyclopentyloxy methine proton (multiplet, δ ~4.8 ppm), cyclopentyl methylene protons (multiplets, δ 1.5-2.0 ppm), carboxylic acid proton (broad singlet, δ >10 ppm). |

| ¹³C NMR | Carboxylic acid carbon (δ >170 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~56 ppm), cyclopentyloxy methine carbon (δ ~80 ppm), cyclopentyl methylene carbons (δ 20-40 ppm). |

| IR (cm⁻¹) | O-H stretch of carboxylic acid (broad, 2500-3300), C=O stretch of carboxylic acid (~1680), C-O stretches (~1250 and ~1030), aromatic C-H and C=C stretches. |

| Mass Spec (m/z) | Molecular ion peak [M]+ at 236.26. |

Biological Activity and Mechanism of Action

This compound is a key structural motif found in a class of potent and selective PDE4 inhibitors.[4] While the biological activity of this specific acid is not extensively documented, its derivatives have shown significant inhibitory activity against PDE4.

Role as a Pharmacophore

The 3-(cyclopentyloxy)-4-methoxybenzoyl group is a well-established pharmacophore that fits into the active site of PDE4. The cyclopentyloxy and methoxy groups are believed to interact with specific hydrophobic pockets and amino acid residues within the enzyme, contributing to the high affinity and selectivity of the inhibitors.

Inhibition of the cAMP Signaling Pathway

Phosphodiesterase-4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thus terminating its signaling. By inhibiting PDE4, compounds containing the this compound moiety prevent the degradation of cAMP, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses, including the suppression of inflammatory mediator release.[4]

Conclusion

This compound is a fundamentally important building block in the development of PDE4 inhibitors. Its structural features are tailored to interact effectively with the active site of the PDE4 enzyme. While detailed experimental data for this specific intermediate is sparse, a clear understanding of its synthesis and its role in the cAMP signaling pathway can be established through the analysis of its derivatives and related compounds. This guide provides a solid foundation for researchers and drug development professionals working with this class of molecules, highlighting the critical interplay between chemical structure and biological function. Further research to isolate and fully characterize this intermediate would be beneficial for a more complete understanding of its properties.

References

- 1. Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]

- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3-(Cyclopentyloxy)-4-methoxybenzoic acid as a Phosphodiesterase 4 (PDE4) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key chemical intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. As the pharmacological activity is primarily attributed to Roflumilast and its active metabolite, Roflumilast N-oxide, this document will focus on their molecular interactions with PDE4, the subsequent impact on intracellular signaling pathways, and the methodologies employed to characterize these effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP)[1]. The PDE4 family is encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which through alternative splicing, give rise to over 20 different isoforms[2]. These isoforms are differentially expressed in various cell types, particularly in immune and inflammatory cells such as neutrophils, eosinophils, macrophages, and T cells, as well as in airway smooth muscle cells[3]. This cell-specific expression pattern makes PDE4 an attractive therapeutic target for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis[2][4][5].

Mechanism of Action of Roflumilast as a PDE4 Inhibitor

The therapeutic effect of this compound is realized through its derivative, Roflumilast, and its primary active metabolite, Roflumilast N-oxide. The core mechanism of action is the selective inhibition of the PDE4 enzyme[6][7][8].

Molecular Interaction and Binding

Roflumilast binds to the active site of the PDE4 enzyme, a deep hydrophobic pocket that accommodates the adenine moiety of cAMP[8]. X-ray crystallography studies of Roflumilast co-crystallized with PDE4D have revealed the specific interactions that contribute to its high-affinity binding[9][10]. The cyclopentyloxy and methoxy groups of the molecule engage in hydrophobic interactions within the active site, while the benzamide portion forms crucial hydrogen bonds with key amino acid residues, such as a conserved glutamine, effectively blocking the entry and hydrolysis of cAMP[8].

Downstream Signaling Cascade

By inhibiting PDE4, Roflumilast and its N-oxide prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP levels[1][11]. This elevation in cAMP activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC)[12].

The activation of PKA and EPAC initiates a cascade of signaling events that ultimately suppress the inflammatory response. These include:

-

Inhibition of Inflammatory Cell Activation: Increased cAMP levels inhibit the release of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines from various inflammatory cells[12][13][14].

-

Relaxation of Airway Smooth Muscle: In the airways, elevated cAMP promotes the relaxation of smooth muscle cells, contributing to bronchodilation[3].

-

Modulation of Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in anti-inflammatory responses[15].

-

Suppression of Fibrosis: PDE4 inhibition has been shown to inhibit fibroblast activity, suggesting a potential role in preventing tissue remodeling associated with chronic inflammation[16].

dot

Caption: Signaling Pathway of PDE4 Inhibition by Roflumilast.

Quantitative Data: Inhibitory Potency

The potency of Roflumilast and its N-oxide against various PDE4 subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.

| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |

| Roflumilast | ~µM range | 0.84 | ~µM range | 0.68 | [8] |

| - | 8.4 | - | 6.8 | [2] | |

| - | - | - | - | ||

| Roflumilast N-oxide | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | [11] |

| Cilomilast | - | 25 | - | 11 | [2] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

The characterization of PDE4 inhibitors relies on robust in vitro and in vivo experimental models. This section provides an overview of the key methodologies.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for quantifying the inhibitory activity of compounds against PDE4.

dot

Caption: Fluorescence Polarization (FP) PDE4 Inhibition Assay Workflow.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2).

-

Perform serial dilutions of the test compound (e.g., Roflumilast) and a positive control (e.g., Rolipram) in the assay buffer.

-

Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

-

Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in the assay buffer.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add the test compound dilutions, positive control, and vehicle control to the appropriate wells of a microplate.

-

Add the diluted PDE4 enzyme to all wells except the negative control wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for cAMP hydrolysis.

-

-

Detection:

-

Stop the reaction and detect the product by adding a binding agent that specifically binds to the hydrolyzed AMP, causing a change in fluorescence polarization.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

-

Cellular cAMP Measurement Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.

dot

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Workflow.

Detailed Methodology:

-

Cell Preparation:

-

Culture cells of interest (e.g., human bronchial epithelial cells or immune cells) to an appropriate confluency.

-

Seed the cells into a multi-well plate (e.g., 384-well) and allow them to adhere.

-

-

Cell Stimulation:

-

Treat the cells with the PDE4 inhibitor (e.g., Roflumilast) at various concentrations.

-

Optionally, stimulate the cells with a Gs-coupled GPCR agonist to induce cAMP production.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

-

Lysis and Detection:

-

Lyse the cells using a lysis buffer provided in the assay kit.

-

Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

-

Incubation and Reading:

-

Incubate the plate to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

-

-

Data Analysis:

-

The HTRF ratio is inversely proportional to the amount of cAMP in the sample.

-

Quantify the cAMP concentration by comparing the sample ratios to a standard curve generated with known concentrations of cAMP.

-

In Vivo Models of Inflammation

Animal models are essential for evaluating the anti-inflammatory efficacy of PDE4 inhibitors in a physiological setting.

Example Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation

-

Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

-

Compound Administration: Administer Roflumilast or vehicle control orally or intraperitoneally at various doses.

-

Induction of Inflammation: One hour after compound administration, challenge the mice with an intranasal or intratracheal instillation of LPS.

-

Sample Collection: At a specific time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

-

Analysis:

-

Perform total and differential cell counts on the BAL fluid to quantify the influx of neutrophils and other inflammatory cells.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or other immunoassays.

-

-

Data Analysis: Compare the inflammatory parameters between the Roflumilast-treated groups and the vehicle-treated control group to determine the in vivo efficacy.

Conclusion

This compound, through its pharmacologically active derivative Roflumilast, acts as a potent and selective inhibitor of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that collectively suppress inflammatory responses. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, underscores the therapeutic potential of this class of compounds in treating a range of inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective phosphodiesterase 4 inhibitor roflumilast reduces inflammation and lung injury in models of betacoronavirus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document details its discovery as a crucial building block in drug development, outlines a plausible and detailed synthetic protocol based on established chemical principles, and presents relevant physicochemical data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Discovery and Significance

The discovery of this compound is intrinsically linked to the development of potent and selective PDE4 inhibitors. While a specific, singular "discovery" event of the molecule itself is not prominently documented, its emergence as a critical intermediate is evident in the patent literature surrounding the synthesis of Piclamilast and Roflumilast. These drugs have been investigated for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The structural motif of a 3-cycloalkoxy-4-methoxybenzoic acid was identified as a key component for achieving high PDE4 inhibitory activity. This realization led to the development of robust synthetic routes to access this essential building block, solidifying the importance of this compound in medicinal chemistry.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| CAS Number | 144036-17-9 |

| Appearance | White to off-white solid |

| Melting Point | 160-164 °C |

| Boiling Point | 376.3 ± 22.0 °C (Predicted) |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 142 °C |

| Vapor Pressure | 2.48E-06 mmHg at 25°C |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a suitably protected 3-hydroxy-4-methoxybenzoic acid derivative with a cyclopentyl halide. A detailed, two-step experimental protocol is provided below.

Experimental Protocol

Step 1: Esterification of 3-hydroxy-4-methoxybenzoic acid

To a solution of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxy-4-methoxybenzoate.

Step 2: O-Alkylation with Cyclopentyl Bromide

To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), is added an excess of a base, typically potassium carbonate (1.5-2 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of cyclopentyl bromide (1.2-1.5 equivalents). The reaction mixture is then heated to 80-100°C and stirred for 8-12 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford methyl 3-(cyclopentyloxy)-4-methoxybenzoate.

Step 3: Saponification to this compound

The methyl 3-(cyclopentyloxy)-4-methoxybenzoate (1 equivalent) is suspended in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed. The methanol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3. The precipitated this compound is collected by filtration, washed with water, and dried to yield the final product.

Synthesis Workflow Diagram

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its Relation to Rolipram

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzoic acid, a key synthetic intermediate in the preparation of rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. The document details the synthesis of this compound and its subsequent conversion to rolipram. Furthermore, it explores the mechanism of action of rolipram as a PDE4 inhibitor, its impact on intracellular signaling pathways, and the experimental protocols for assessing its biological activity. Quantitative data on the inhibitory potency of rolipram are presented, and the structural relationship between the benzoic acid precursor and the final active pharmaceutical ingredient is illustrated. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a crucial building block in the synthesis of rolipram, a well-established selective inhibitor of phosphodiesterase 4 (PDE4). Rolipram has been extensively studied for its anti-inflammatory and cognitive-enhancing properties. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore for high-affinity binding to the PDE4 enzyme. This guide elucidates the chemical synthesis and biological context of this compound in relation to rolipram.

Chemical Synthesis

The synthesis of rolipram typically involves the initial preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which is then oxidized to this compound. This benzoic acid derivative is subsequently used in the construction of the pyrrolidinone core of rolipram.

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

A common route to 3-(cyclopentyloxy)-4-methoxybenzaldehyde starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

-

Experimental Protocol: Alkylation of Isovanillin

-

To a solution of isovanillin (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Add cyclopentyl bromide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Oxidation to this compound

The synthesized benzaldehyde is then oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a mild and efficient method for this transformation.

-

Experimental Protocol: Pinnick Oxidation

-

Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a scavenger, ~5 equivalents) to the solution.

-

In a separate flask, dissolve sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.

-

Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the aldehyde solution at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture with 1M HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

-

Synthesis of (±)-Rolipram from 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

A common synthetic route to racemic rolipram involves a multi-step sequence starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Experimental Protocol: Synthesis of (±)-Rolipram

-

Henry Reaction: To a solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 equivalent) and nitromethane (1.5 equivalents) in acetic acid, add ammonium acetate (1.2 equivalents). Reflux the mixture for 2-4 hours. After cooling, pour the mixture into ice-water to precipitate the nitro-olefin product, which is then filtered, washed with water, and dried.

-

Michael Addition: To a solution of the nitro-olefin (1.0 equivalent) and dimethyl malonate (1.2 equivalents) in a suitable solvent like THF or dichloromethane, add a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or tetramethylguanidine. Stir the reaction at room temperature until completion.

-

Reductive Cyclization: The Michael adduct is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the γ-lactam ring of rolipram.

-

Decarboxylation: The resulting intermediate is often heated in a solvent like dimethyl sulfoxide (DMSO) with a small amount of water to facilitate decarboxylation, yielding (±)-rolipram.

-

Purification: The final product is purified by recrystallization or column chromatography.

-

Logical and Biological Relationship

The core of the relationship between this compound and rolipram is that of a precursor to a pharmacologically active molecule.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on rolipram and its analogs have highlighted the importance of the 3-(cyclopentyloxy)-4-methoxyphenyl group for potent PDE4 inhibition. The cyclopentyloxy group occupies a hydrophobic pocket in the active site of the PDE4 enzyme, contributing significantly to the binding affinity. The methoxy group is also crucial for maintaining the optimal electronic and steric properties for interaction with the enzyme. This compound itself is not reported to be a significant PDE4 inhibitor; its carboxylic acid functional group is not suitable for binding to the active site in the same manner as the pyrrolidinone ring of rolipram.

Mechanism of Action of Rolipram: PDE4 Inhibition

Rolipram exerts its biological effects by selectively inhibiting the phosphodiesterase 4 (PDE4) enzyme family. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.

By inhibiting PDE4, rolipram leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation and neuronal function.

Quantitative Data

The inhibitory activity of rolipram against different PDE4 subtypes is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This compound is considered a synthetic intermediate and is not reported to have significant PDE4 inhibitory activity.

| Compound | Target | IC₅₀ (nM) |

| Rolipram | PDE4A | ~300 |

| PDE4B | ~200 | |

| PDE4D | ~100 | |

| This compound | PDE4 | Not Reported/Inactive |

Note: IC₅₀ values can vary depending on the assay conditions and the specific isoform variant used.

Experimental Protocols for Biological Assays

The potency of rolipram and its analogs as PDE4 inhibitors is determined using in vitro enzyme inhibition assays. A common method is the radioenzymatic assay.

PDE4 Inhibition Radioenzymatic Assay

-

Objective: To determine the IC₅₀ value of a test compound against PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compound (e.g., rolipram) at various concentrations

-

5'-Nucleotidase

-

Scintillation cocktail

-

Microplate and scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, a fixed concentration of the PDE4 enzyme, and the test compound dilutions. Include a control with no inhibitor.

-

Initiate the reaction by adding [³H]-cAMP to each well.

-

Incubate the plate at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a specific inhibitor).

-

Add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange resin.

-

Add a scintillation cocktail to the samples containing [³H]-adenosine and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC₅₀ value.

-

Conclusion

This compound is a fundamentally important, though biologically inactive, precursor in the synthesis of the potent and selective PDE4 inhibitor, rolipram. The chemical synthesis of this benzoic acid derivative and its subsequent elaboration into the final active compound are well-established processes in medicinal chemistry. Understanding the relationship between such precursors and their active counterparts is essential for the design and development of new therapeutic agents targeting the PDE4 enzyme and the cAMP signaling pathway. This guide provides the necessary technical details to aid researchers in this endeavor.

Technical Guide: Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds such as Roflumilast. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating a typical experimental workflow.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 144036-17-9 |

| Molecular Formula | C₁₃H₁₆O₄[1][2] |

| Molecular Weight | 236.26 g/mol [1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2[3] |

| InChIKey | RVADCQWIQKYXBJ-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Melting Point | 160-164 °C | [1] |

| Boiling Point (Predicted) | 376.3 ± 22.0 °C | [1] |

| pKa (Predicted) | 4.22 ± 0.10 | |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ (at 20 °C) | [1] |

| LogP (Predicted) | 2.9 | [3] |

| Vapor Pressure (Predicted) | 2.48E-06 mmHg at 25°C | [1] |

| Flash Point (Predicted) | 142 °C | [1] |

| Appearance | White to off-white solid |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.

-

For a more accurate determination, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

pH meter with a combination glass electrode

-

Automatic burette or a calibrated manual burette

-

Stir plate and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Reagents:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (deionized or distilled)

-

pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low). Add KCl to maintain a constant ionic strength.

-

Titration:

-

Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

-

Stir the solution gently.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve or by finding the pH at V/2, where V is the equivalence volume.

-

Workflow Visualization

The following diagram illustrates a typical workflow for determining the melting point of this compound using the capillary method.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental methodologies for this compound. The compiled information serves as a foundational resource for scientists engaged in research and development, particularly in the synthesis and characterization of this and related compounds. Adherence to standardized protocols is crucial for obtaining reliable and reproducible data, which is paramount in the fields of chemical synthesis and drug development.

References

Solubility profile of 3-(Cyclopentyloxy)-4-methoxybenzoic acid in organic solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(Cyclopentyloxy)-4-methoxybenzoic acid in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations based on its molecular structure and presents detailed experimental protocols for its empirical determination. The methodologies provided are grounded in standard laboratory practices, such as the shake-flask method, coupled with analytical techniques like gravimetric analysis and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the necessary tools to generate a robust and accurate solubility profile for this compound, a critical parameter in drug development, formulation, and chemical synthesis.

Introduction

This compound (CAS No: 144036-17-9) is a carboxylic acid derivative with a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol .[1] Understanding its solubility in a range of organic solvents is fundamental for its application in various scientific and industrial fields, including pharmaceuticals, where solubility directly impacts bioavailability, formulation, and purification processes. This document serves as a practical guide for establishing this crucial physicochemical property.

Molecular Structure and Theoretical Solubility Considerations:

The structure of this compound, featuring a polar carboxylic acid group, a moderately polar methoxy group, and a nonpolar cyclopentyloxy group, suggests a nuanced solubility profile. Following the "like dissolves like" principle, its solubility is expected to be significant in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety.[2] Conversely, its solubility is likely to be lower in non-polar hydrocarbon solvents. The presence of the bulky, nonpolar cyclopentyloxy group may, however, enhance its solubility in less polar environments compared to its simpler analogue, 4-methoxybenzoic acid.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C (298.15 K)

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Isopropanol | 19.9 | ||

| 1-Butanol | 17.5 | ||

| Ketones | |||

| Acetone | 20.7 | ||

| Methyl Ethyl Ketone | 18.5 | ||

| Esters | |||

| Ethyl Acetate | 6.0 | ||

| Ethers | |||

| Diethyl Ether | 4.3 | ||

| Tetrahydrofuran (THF) | 7.6 | ||

| Chlorinated Solvents | |||

| Dichloromethane | 9.1 | ||

| Chloroform | 4.8 | ||

| Aromatic Hydrocarbons | |||

| Toluene | 2.4 | ||

| Amides | |||

| Dimethylformamide (DMF) | 36.7 | ||

| Other | |||

| Acetonitrile | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 |

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the equilibrium solubility of this compound.[3][4][5] This can be followed by either gravimetric or HPLC analysis to quantify the solute concentration in the saturated solution.[6][7][8]

General Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

HPLC system with a UV detector (for HPLC analysis)

-

Evaporating dishes (for gravimetric analysis)

Shake-Flask Method: Preparation of Saturated Solution

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

Quantification of Solute Concentration

-

Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.[6]

-

Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely. Continue drying until a constant weight of the solute is achieved.[9]

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The mass of the dissolved this compound is the final weight minus the initial weight of the empty vial. The mass of the solvent is the weight of the solution before evaporation minus the weight of the dissolved solute. The solubility can then be expressed in g/100 mL or other appropriate units.[6]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[8][10]

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the critical data necessary for advancing their research and development activities. The provided templates and diagrams are intended to facilitate a systematic and well-documented approach to this essential physicochemical characterization.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pharmajournal.net [pharmajournal.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzoic acid derivatives, a class of compounds with significant therapeutic potential. The core structure, characterized by a benzoic acid with cyclopentyloxy and methoxy substitutions at positions 3 and 4 respectively, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. This document details the synthesis, mechanism of action, and potential applications of these derivatives, with a primary focus on their well-established role as phosphodiesterase-4 (PDE4) inhibitors. Furthermore, emerging evidence of their activity as tumor necrosis factor-alpha (TNF-α) inhibitors and their potential in other therapeutic areas is explored. Detailed experimental protocols for key biological assays and representative synthetic procedures are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique combination of a flexible cyclopentyloxy group and an electron-donating methoxy group on a benzoic acid ring allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. The most prominent application of this scaffold is in the development of phosphodiesterase-4 (PDE4) inhibitors, exemplified by the approved drug Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD). This guide will delve into the rich chemistry and pharmacology of these derivatives, offering a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available starting materials such as vanillic acid or its esters. The key synthetic steps involve the introduction of the cyclopentyloxy group via Williamson ether synthesis, followed by modification of the carboxylic acid moiety to generate a variety of amides, esters, and other functional groups.

A general synthetic approach is outlined below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of the core benzoic acid structure.

Materials:

-

3-Hydroxy-4-methoxybenzoic acid methyl ester

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

To a solution of 3-hydroxy-4-methoxybenzoic acid methyl ester in DMF, add potassium carbonate and cyclopentyl bromide.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(cyclopentyloxy)-4-methoxybenzoate.

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.

Potential Applications and Mechanisms of Action

The primary therapeutic potential of this compound derivatives lies in their ability to modulate inflammatory pathways. This is predominantly achieved through the inhibition of PDE4, although other mechanisms, such as the inhibition of TNF-α, have also been identified.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. This makes them attractive candidates for the treatment of respiratory diseases like COPD and asthma.

Caption: PDE4 signaling pathway and the inhibitory action of this compound derivatives.

The inhibitory potency of these derivatives against various PDE4 isoforms is a critical determinant of their therapeutic efficacy and side-effect profile.

| Compound ID | Derivative Type | PDE4A4 IC₅₀ (µM) | PDE4B2 IC₅₀ (µM) | PDE4C2 IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Reference |

| Roflumilast | Amide | 0.008 | 0.002 | 0.005 | 0.001 | [1] |

| Compound 8 | Oxime-ether | >10 | >10 | >10 | 0.075 | [2] |

| Compound 10a | Amide | >10 | >10 | >10 | 0.082 | [2] |

| Compound 10b | Amide | >10 | >10 | >10 | 0.068 | [2] |

Table 1: In vitro inhibitory activity of selected this compound derivatives against human PDE4 isoforms.

This protocol outlines a common method for determining the in vitro potency of PDE4 inhibitors.

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-labeled cAMP substrate (FAM-cAMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

Test compounds (this compound derivatives)

-

Binding agent (specific for 5'-AMP)

-

384-well black microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To the wells of the microplate, add the assay buffer, test compound dilutions, and the PDE4 enzyme solution.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the product by adding the binding agent.

-

Incubate for a further 30 minutes at room temperature.

-

Measure the fluorescence polarization using the microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Certain derivatives of this compound, particularly isoindolinone derivatives, have demonstrated the ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine. This suggests their potential application in the treatment of autoimmune and inflammatory diseases where TNF-α plays a central role.

Caption: Inhibition of TNF-α production by 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.

The inhibitory activity of these derivatives on TNF-α production is typically evaluated in lipopolysaccharide (LPS)-stimulated immune cells.

| Compound ID | Derivative Type | Cell Line | TNF-α Inhibition IC₅₀ (µM) | Reference |

| Compound 5 | 3-methyl-1-isoindolinone | RAW264.7 | 0.87 | [1] |

| Compound 6 | 6-amino-1-isoindolinone | RAW264.7 | 0.65 | [3] |

Table 2: In vitro inhibitory activity of selected 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives on TNF-α production.

Other Potential Applications

While the primary focus of research has been on their anti-inflammatory properties, the versatile this compound scaffold holds promise for other therapeutic areas. Preliminary studies on related benzoic acid derivatives suggest potential activities as:

-

Anticancer agents: Some benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Antimicrobial agents: The antimicrobial potential of benzoic acid and its derivatives is well-documented, and novel derivatives could offer new avenues for combating microbial resistance.

-

Kinase inhibitors: The benzoic acid moiety is a common feature in many kinase inhibitors, suggesting that derivatives of this scaffold could be designed to target specific kinases involved in disease pathogenesis.

Further research is warranted to explore these potential applications for this compound derivatives.

This protocol provides a general method for assessing the in vitro anticancer activity of the derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key observations include:

-

Amide and Ester Modifications: The nature of the substituent on the amide or ester functionality significantly influences activity. For PDE4 inhibition, bulky and heterocyclic groups are often favored.

-

Substitution on the Benzoic Acid Ring: Modifications to the cyclopentyloxy and methoxy groups can modulate potency and selectivity.

-

Conformational Rigidity: Introducing conformational constraints, for example by incorporating the core structure into a ring system, can enhance binding affinity.

Conclusion

This compound derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. Their proven efficacy as PDE4 inhibitors has led to the development of an important therapeutic agent for respiratory diseases. The emerging evidence of their activity against other targets, such as TNF-α, highlights the broad therapeutic potential of this chemical class. The detailed synthetic and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the pharmacological properties of these promising compounds, paving the way for the discovery of new and improved therapies for a range of human diseases.

References

- 1. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

In Silico Modeling of 3-(Cyclopentyloxy)-4-methoxybenzoic acid PDE4 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of the binding of 3-(Cyclopentyloxy)-4-methoxybenzoic acid to Phosphodiesterase 4 (PDE4). While direct experimental and computational data for this specific benzoic acid derivative are not extensively available in public literature, this guide leverages data from structurally similar and well-characterized PDE4 inhibitors, such as Rolipram, which share the core 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. We will detail the methodologies for computational analysis, including molecular docking and molecular dynamics simulations, and present the relevant signaling pathways and experimental workflows. The objective is to provide a comprehensive framework for researchers to model and analyze the interaction of this and similar compounds with PDE4, a critical target in the development of therapeutics for inflammatory and neurological disorders.

Introduction to PDE4 and cAMP Signaling

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] The degradation of cAMP to AMP terminates its signaling cascade. By inhibiting PDE4, the intracellular levels of cAMP are elevated, leading to the activation of downstream effectors like Protein Kinase A (PKA). This modulation of the cAMP pathway has significant anti-inflammatory effects, making PDE4 a key therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[4] While these isoforms share a highly conserved catalytic domain, they exhibit distinct expression patterns and regulatory properties, which can be exploited for the development of isoform-selective inhibitors to minimize side effects.[5]

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, leading to a cellular response. PDE4 acts as a key regulator in this pathway by degrading cAMP.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its structurally related analogues. This class of compounds has garnered significant interest as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the core signaling pathway to support ongoing research and development efforts in this area.

Core Biological Activity: Inhibition of Phosphodiesterase 4 (PDE4)

This compound and its derivatives are primarily recognized for their inhibitory action against cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[2][3] The PDE4 enzyme family is comprised of four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in inflammatory and immune cells, as well as in brain and cardiovascular tissues.[3][4]

By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate protein kinase A (PKA), which subsequently phosphorylates and modulates the activity of various downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses, making PDE4 inhibitors a promising therapeutic class for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[3][4][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected this compound analogues against PDE4. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Rolipram | 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one | PDE4D | 0.24 | [3] |

| Cilomilast | 4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)cyclohexane-1-carboxylic acid | PDE4 | 0.120 | [3] |

| HT-0712 | (3S,5S)-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one | PDE4D | 0.150 | [3] |

| 15j | 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | PDE IV (pig aorta) | Not specified, but noted for exceptional potency | [1] |

| (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate | (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate | PDE4B2B | Potent, dual inhibitor of both isostates | [6] |

Signaling Pathway

The mechanism of action of this compound analogues as PDE4 inhibitors involves the modulation of the cAMP signaling pathway. The following diagram illustrates this process.

Experimental Protocols

The determination of the biological activity of this compound and its analogues typically involves in vitro enzyme inhibition assays. Below is a generalized protocol for a PDE4 inhibition assay.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Test compounds (this compound analogues)

-